molecular formula C10H12FN5O2 B13859699 [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

Katalognummer: B13859699
Molekulargewicht: 253.23 g/mol
InChI-Schlüssel: OGSWGOOQBBYAIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol is a chemical compound with a complex structure that includes a purine base, a fluorine atom, and an oxolane ring

Vorbereitungsmethoden

The synthesis of [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol typically involves multiple steps, including the introduction of the fluorine atom and the formation of the oxolane ring. Specific synthetic routes and reaction conditions can vary, but common methods include nucleophilic substitution reactions and cyclization processes. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine base or the oxolane ring. Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or nucleic acids. The fluorine atom and the oxolane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can be compared with similar compounds such as:

    (2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-ylmethanol: This compound lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

    (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl sulfamate:

The unique features of this compound, such as the presence of the fluorine atom and the specific stereochemistry, make it a valuable compound for various scientific investigations.

Eigenschaften

Molekularformel

C10H12FN5O2

Molekulargewicht

253.23 g/mol

IUPAC-Name

[5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)

InChI-Schlüssel

OGSWGOOQBBYAIG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.